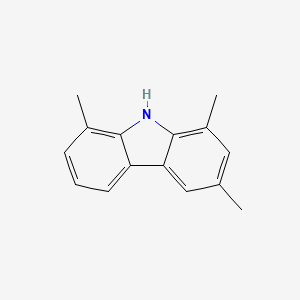
1,3,8-Trimethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Trimethyl-9H-carbazole is an aromatic heterocyclic organic compound. It is a derivative of carbazole, which consists of a tricyclic structure with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. The addition of three methyl groups at positions 1, 3, and 8 of the carbazole structure gives rise to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,8-Trimethyl-9H-carbazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Borsche-Drechsel cyclization is a classic method where phenylhydrazine is condensed with cyclohexanone to form an imine, which then undergoes a rearrangement and ring-closing reaction to yield tetrahydrocarbazole. This intermediate is then oxidized to form carbazole .
Industrial Production Methods
Industrial production of this compound often involves the selective methylation of carbazole. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as dimethylformamide or tetrahydrofuran .
Chemical Reactions Analysis
Types of Reactions
1,3,8-Trimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole-quinones, while nitration can produce nitrocarbazoles .
Scientific Research Applications
1,3,8-Trimethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It serves as a probe in biochemical assays and studies involving enzyme interactions.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and organic light-emitting diodes (OLEDs) due to its optoelectronic properties
Mechanism of Action
The mechanism of action of 1,3,8-Trimethyl-9H-carbazole involves its interaction with various molecular targets and pathways. For instance, it can act as an electron donor or acceptor in redox reactions, influencing cellular processes such as oxidative stress and signal transduction. The compound’s ability to intercalate into DNA and interact with proteins also contributes to its biological effects .
Comparison with Similar Compounds
1,3,8-Trimethyl-9H-carbazole can be compared with other similar compounds such as:
1,3,6,8-Tetramethyl-carbazole: This compound has an additional methyl group at position 6, which can influence its electronic properties and reactivity.
9H-Carbazole: The parent compound without any methyl substitutions, which has different physical and chemical properties.
Polyhalogenated carbazoles: These compounds have halogen atoms substituted at various positions, affecting their environmental persistence and biological activity
Properties
Molecular Formula |
C15H15N |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1,3,8-trimethyl-9H-carbazole |
InChI |
InChI=1S/C15H15N/c1-9-7-11(3)15-13(8-9)12-6-4-5-10(2)14(12)16-15/h4-8,16H,1-3H3 |
InChI Key |
ZLNCNXMXPLZXKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC(=CC(=C3N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















